4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONSÄURE

Übersicht

Beschreibung

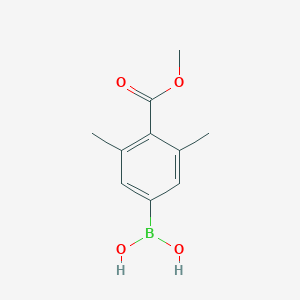

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.

Wissenschaftliche Forschungsanwendungen

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest it may have suitable properties for bioavailability .

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The efficacy and stability of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid are influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, suggesting that the compound can perform effectively in a variety of environments .

Biochemische Analyse

Biochemical Properties

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID plays a crucial role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound’s stability and functional group tolerance make it an ideal reagent for these reactions

Cellular Effects

The effects of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID on cellular processes are primarily observed in its role in organic synthesis. It influences cell function by participating in reactions that modify cellular metabolites and signaling molecules

Molecular Mechanism

At the molecular level, 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID exerts its effects through the formation of boron-carbon bonds in the presence of palladium catalysts The compound’s ability to participate in these reactions is attributed to its stable boron-oxygen bonds and its compatibility with various functional groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID are critical factors influencing its effectiveness . The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo experiments, although its effectiveness may diminish with prolonged exposure to moisture and air .

Dosage Effects in Animal Models

The effects of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID in animal models vary with dosage . At low doses, the compound is generally well-tolerated and exhibits minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is involved in several metabolic pathways, primarily through its role in organic synthesis reactions . It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways is essential for its applications in biochemical research and drug development .

Transport and Distribution

Within cells and tissues, 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of the compound is crucial for optimizing its applications in biochemical research and therapeutic development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.

4-Methoxyphenylboronic Acid: Similar to 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID but with a methoxy group instead of a methoxycarbonyl group.

Uniqueness

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is unique due to the presence of both methoxycarbonyl and dimethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex organic molecules .

Biologische Aktivität

4-Methoxycarbonyl-3,5-dimethylphenylboronic acid (CAS No. 876189-19-4) is a boronic acid derivative characterized by its methoxycarbonyl and dimethyl substitutions on the phenyl ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role in chemical reactions, such as the Suzuki-Miyaura coupling, and its potential therapeutic applications, including cancer treatment.

- Molecular Formula : C10H13BO4

- Molecular Weight : 208.02 g/mol

- IUPAC Name : (4-(methoxycarbonyl)-3,5-dimethylphenyl)boronic acid

- Purity : Typically around 95% for research usage.

4-Methoxycarbonyl-3,5-dimethylphenylboronic acid primarily acts as a reagent in organic synthesis. Its mechanism of action involves:

- Transmetalation : This process occurs during the Suzuki-Miyaura cross-coupling reaction, where the boron atom facilitates the transfer of an aryl group to a transition metal catalyst (usually palladium).

- Formation of Carbon-Carbon Bonds : The compound's reactivity allows it to form stable carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that boronic acids, including 4-methoxycarbonyl-3,5-dimethylphenylboronic acid, have potential applications in drug development:

- Boron Neutron Capture Therapy (BNCT) : This compound is being explored for its ability to selectively target tumor cells when combined with neutron irradiation, leading to localized cell destruction.

Cellular Effects

The biological effects of this compound on cellular processes are primarily observed through its involvement in organic synthesis reactions that modify cellular metabolites and signaling molecules.

Case Studies and Experimental Data

- Synthesis and Characterization : Studies have demonstrated the efficient synthesis of 4-methoxycarbonyl-3,5-dimethylphenylboronic acid via palladium-catalyzed borylation of aryl halides, highlighting its utility as a building block in organic chemistry.

- Pharmacokinetics : The stability and reactivity of this compound suggest favorable pharmacokinetic properties for potential therapeutic applications.

- In Vitro Studies : Experimental assays have shown that compounds like 4-methoxycarbonyl-3,5-dimethylphenylboronic acid can influence cell signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxycarbonyl-3,5-dimethylphenylboronic acid | C10H13BO4 | Contains both methoxycarbonyl and dimethyl groups |

| Phenylboronic Acid | C6H7BO2 | Simpler structure with only one phenyl group |

| 4-Methoxyphenylboronic Acid | C8H9BO3 | Lacks dimethyl substitution |

Safety and Handling

This compound is classified as hazardous under OSHA standards. Proper safety measures should be taken when handling it, including using gloves and eye protection.

Eigenschaften

IUPAC Name |

(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRQLKHCAJPJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478956 | |

| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876189-19-4 | |

| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.